molecular formula C12H16INO4S B12600088 Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate CAS No. 913626-01-4

Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate

Cat. No.: B12600088
CAS No.: 913626-01-4
M. Wt: 397.23 g/mol
InChI Key: JJVXJJVSPACLNR-UHFFFAOYSA-N
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Description

Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate is a synthetic organic compound with a molecular formula of C12H16INO4S It is characterized by the presence of an iodine atom, a methanesulfonyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while hydrolysis results in the formation of the corresponding carboxylic acid .

Scientific Research Applications

Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate involves its interaction with specific molecular targets. The iodine atom and methanesulfonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-iodo-5-{[3-(methylsulfonyl)propyl]amino}benzoate: Similar structure but with a methylsulfonyl group instead of methanesulfonyl.

    Methyl 3-iodo-5-{[3-(ethylsulfonyl)propyl]amino}benzoate: Contains an ethylsulfonyl group.

    Methyl 3-iodo-5-{[3-(propylsulfonyl)propyl]amino}benzoate: Contains a propylsulfonyl group.

Uniqueness

Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features. The presence of an iodine atom and a methanesulfonamide group suggests potential biological activity, particularly in pharmacological contexts. This article reviews the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H17IN2O4SC_{12}H_{17}IN_{2}O_{4}S, with a molecular weight of approximately 397.23 g/mol. Its structure features a benzene ring substituted with an iodine atom at the 3-position and a methanesulfonyl propylamino group at the 5-position. This unique combination may enhance its reactivity and biological activity compared to similar compounds lacking these features.

Property Value
Molecular FormulaC₁₂H₁₇I N₂O₄S
Molecular Weight397.23 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound often exhibit antimicrobial properties. The iodine atom may contribute to this activity by enhancing the compound's ability to interact with microbial membranes or enzymes.

  • Case Study : A study evaluating the antimicrobial efficacy of sulfonamide derivatives found that compounds containing methanesulfonamide groups displayed significant antibacterial activity against various strains of bacteria, suggesting that this compound could exhibit similar effects .

Anticancer Potential

The structural characteristics of this compound also suggest potential anticancer activity. Compounds with iodine substitutions have been linked to increased cytotoxicity against cancer cell lines.

  • Research Findings : In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer types by inducing apoptosis. The specific mechanisms are still under investigation, but the presence of both iodine and sulfonamide groups may play a role in modulating cellular signaling pathways involved in cancer progression .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions where the iodine atom is introduced into the benzene ring.

Comparative Analysis with Related Compounds

Compound Name Structure Notable Features
Methyl 3-amino-5-{[3-(methanesulfonyl)propyl]amino}benzoateC₁₂H₁₇N₂O₄SLacks iodine; potential for similar biological activity.
Methyl 4-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoateC₁₂H₁₇I N O₄SIodine at a different position; may exhibit different reactivity.
SulfanilamideC₆H₈N₂O₂SA simple sulfonamide; widely studied for antibacterial properties.

Properties

CAS No.

913626-01-4

Molecular Formula

C12H16INO4S

Molecular Weight

397.23 g/mol

IUPAC Name

methyl 3-iodo-5-(3-methylsulfonylpropylamino)benzoate

InChI

InChI=1S/C12H16INO4S/c1-18-12(15)9-6-10(13)8-11(7-9)14-4-3-5-19(2,16)17/h6-8,14H,3-5H2,1-2H3

InChI Key

JJVXJJVSPACLNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)I)NCCCS(=O)(=O)C

Origin of Product

United States

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